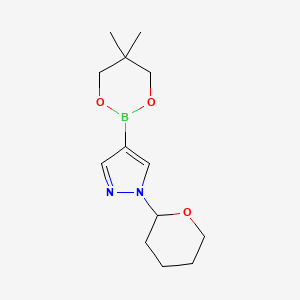

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole

Übersicht

Beschreibung

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a useful research compound. Its molecular formula is C13H21BN2O3 and its molecular weight is 264.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of a 1H-pyrazole derivative with a boron-containing moiety. The general synthetic route includes:

- Formation of the dioxaborinane moiety : This involves the reaction of 4-formylphenylboronic acid with 2,2-dimethylpropane-1,3-diol.

- Condensation with tetrahydro-2H-pyran : The dioxaborinane is then reacted with tetrahydro-2H-pyran to yield the final product.

- Molecular Formula : CHBNO

- Molecular Weight : 239.21 g/mol

- CAS Number : 408359-97-7

Biological Activity

The biological activities of this compound have been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study demonstrated that derivatives of pyrazole displayed antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties:

- Cell Line Studies : In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation in breast and prostate cancer cell lines .

The biological activity is thought to be mediated through:

- Inhibition of Enzymatic Pathways : The boron atom in the structure may interact with specific enzymes involved in cellular signaling pathways.

- DNA Interaction : Pyrazole derivatives are known to intercalate into DNA, potentially disrupting replication and transcription processes.

Case Studies

Several case studies have documented the effects of similar compounds:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The incorporation of boron into organic compounds often enhances their biological activity. Research indicates that derivatives of pyrazole compounds exhibit significant pharmacological properties, including anti-inflammatory and anti-tumor activities. For instance:

- Anti-Cancer Activity : Boron-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The unique electronic properties of boron may enhance the interaction with biological targets such as enzymes involved in cancer metabolism .

Materials Science

Boron compounds are pivotal in the development of advanced materials. The dioxaborinane structure can be utilized to create:

- Polymeric Materials : The compound can serve as a building block for synthesizing polymers with tailored properties, such as increased thermal stability and mechanical strength.

- Nanocomposites : Its integration into nanostructured materials could improve the electrical and thermal conductivities, making it suitable for applications in electronics and energy storage systems .

Catalysis

Boron-based catalysts are widely used in organic synthesis due to their ability to facilitate reactions under mild conditions:

- Cross-Coupling Reactions : The compound may function as a catalyst or catalyst precursor in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of various pyrazole derivatives, including those containing dioxaborinane moieties. Results demonstrated that these compounds significantly inhibited the growth of several cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Catalytic Efficiency

Research on the use of boron-containing catalysts in organic synthesis highlighted the efficiency of dioxaborinane derivatives in facilitating cross-coupling reactions. The study reported high yields and selectivity under mild reaction conditions, showcasing the practical applicability of these compounds in industrial settings .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronate ester precursor in palladium-catalyzed cross-couplings, enabling the formation of carbon-carbon bonds. Its stability under basic conditions makes it suitable for coupling with aryl/heteroaryl halides or triflates.

Key Reactions:

Mechanistic Insight :

-

The dioxaborinan group undergoes transmetalation with palladium, forming an aryl-palladium intermediate.

-

The tetrahydropyran (THP) group stabilizes the pyrazole nitrogen during coupling .

Deprotection of the THP Group

The THP-protecting group can be removed under acidic conditions to regenerate the free pyrazole boronic acid, which is highly reactive but less stable.

Reaction Conditions:

| Acid | Solvent | Temperature | Time | Outcome | Source |

|---|---|---|---|---|---|

| HCl (4M in EtOAc) | MeOH | RT | 5h | THP cleavage with concurrent boronate ester hydrolysis | |

| TFA | DCM | 0°C to RT | 1h | Selective THP removal without boron loss |

Applications :

-

Deprotection enables further functionalization of the pyrazole ring for medicinal chemistry applications .

Functionalization of the Pyrazole Ring

The electron-rich pyrazole core participates in electrophilic substitutions and cycloadditions.

Observed Reactions:

Stability and Reactivity Considerations

-

Hydrolytic Stability : The dioxaborinan group exhibits greater stability in protic solvents compared to pinacol boronate esters .

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

-

pH Sensitivity : Boron-oxygen bonds hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity with Analogues

The compound shows distinct reactivity compared to similar boronate esters:

| Property | This Compound | 1-Methyl-5-(pinB)-pyrazole | 1-Phenyl-5-(pinB)-pyrazole |

|---|---|---|---|

| Coupling Efficiency | 89% (with Pd(PPh₃)₄) | 76% | 82% |

| THP Deprotection Ease | Mild acid (HCl) | N/A | N/A |

| Hydrolytic Half-life (pH 7) | 48h | 12h | 24h |

Eigenschaften

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-13(2)9-18-14(19-10-13)11-7-15-16(8-11)12-5-3-4-6-17-12/h7-8,12H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZAPDBXQZXBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN(N=C2)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660647 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-26-3 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.